molecular formula C6H12N2O B3046742 Octahydropyrrolo[3,4-b][1,4]oxazine CAS No. 128740-00-1

Octahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B3046742
CAS No.: 128740-00-1
M. Wt: 128.17 g/mol
InChI Key: UMIZTIYZNFUATK-UHFFFAOYSA-N
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Description

Octahydropyrrolo[3,4-b][1,4]oxazine: is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms.

Preparation Methods

The synthesis of Octahydropyrrolo[3,4-b][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of α-amino ketones with diazo pyruvates under mild reaction conditions . Another approach includes the use of ruthenium-catalyzed tandem N–H insertion reactions . Industrial production methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

Octahydropyrrolo[3,4-b][1,4]oxazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Octahydropyrrolo[3,4-b][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Octahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various therapeutic effects, depending on the specific enzyme and pathway targeted.

Comparison with Similar Compounds

Octahydropyrrolo[3,4-b][1,4]oxazine can be compared to other similar heterocyclic compounds, such as:

    1,4-Oxazine: This compound also contains nitrogen and oxygen atoms in a six-membered ring but differs in its specific structure and reactivity.

    Morpholine: A tetrahydro-1,4-oxazine derivative, morpholine is widely used in chemical synthesis and as a solvent.

    Benzoxazine: These compounds are bicyclic and formed by the fusion of a benzene ring with an oxazine ring, often used in polymer chemistry. The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZTIYZNFUATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567791
Record name Octahydropyrrolo[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-00-1
Record name Octahydropyrrolo[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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